2-(2-Chloropyridin-4-yl)-4-phenylthiazole

Physicochemical profiling Drug-likeness Lead optimization

2-(2-Chloropyridin-4-yl)-4-phenylthiazole (CAS 1431728-42-5) is a heterocyclic small molecule built on a 2,4-disubstituted thiazole core, bearing a 2-chloropyridin-4-yl group at the 2-position and an unsubstituted phenyl ring at the 4-position. With a molecular formula of C₁₄H₉ClN₂S and a molecular weight of 272.8 g·mol⁻¹, the compound belongs to the pharmacologically privileged pyridyl-thiazole class that has been extensively explored for kinase inhibition, anticancer, and anti-inflammatory applications.

Molecular Formula C14H9ClN2S
Molecular Weight 272.8 g/mol
Cat. No. B11788512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloropyridin-4-yl)-4-phenylthiazole
Molecular FormulaC14H9ClN2S
Molecular Weight272.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=NC=C3)Cl
InChIInChI=1S/C14H9ClN2S/c15-13-8-11(6-7-16-13)14-17-12(9-18-14)10-4-2-1-3-5-10/h1-9H
InChIKeyCYTLYFBKCAMINZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloropyridin-4-yl)-4-phenylthiazole Procurement Guide: Core Scaffold, Physicochemical Identity, and Research-Grade Availability


2-(2-Chloropyridin-4-yl)-4-phenylthiazole (CAS 1431728-42-5) is a heterocyclic small molecule built on a 2,4-disubstituted thiazole core, bearing a 2-chloropyridin-4-yl group at the 2-position and an unsubstituted phenyl ring at the 4-position . With a molecular formula of C₁₄H₉ClN₂S and a molecular weight of 272.8 g·mol⁻¹, the compound belongs to the pharmacologically privileged pyridyl-thiazole class that has been extensively explored for kinase inhibition, anticancer, and anti-inflammatory applications [1][2]. The presence of the electron-withdrawing chloro substituent on the pyridine ring distinguishes it from the non-halogenated parent scaffold 4-phenyl-2-(4-pyridyl)thiazole (CAS 106950-18-9), altering both electronic properties and molecular recognition potential [3]. It is commercially available at research-grade purities (typically ≥98%) from multiple suppliers, positioning it as an accessible starting point for medicinal chemistry optimization programs .

Why 2-(2-Chloropyridin-4-yl)-4-phenylthiazole Cannot Be Replaced by Unsubstituted 4-Phenyl-2-(4-pyridyl)thiazole: Substituent-Specific Consequences for Target Engagement and Chemical Tractability


Within the pyridyl-thiazole scaffold family, substituent identity on the pyridine ring is not a passive feature—it directly controls electron distribution, hydrogen-bond acceptor strength, and steric contour at the hinge-binding motif that this chemotype uses to engage kinase ATP pockets [1]. The 2-chloro substituent on the pyridine ring of 2-(2-chloropyridin-4-yl)-4-phenylthiazole withdraws electron density, lowering the pKa of the pyridyl nitrogen and modulating its hydrogen-bond acceptor capacity relative to the unsubstituted 4-phenyl-2-(4-pyridyl)thiazole (CAS 106950-18-9), which bears a fully unsubstituted pyridine ring [2]. In structure-activity relationship (SAR) campaigns on pyridyl-thiazole kinase inhibitors, halogen substitution at the pyridine 2-position has been shown to alter inhibitor potency by over an order of magnitude across targets such as ROCK1, CDK2, and Pim kinases, rendering the unsubstituted analog a poor surrogate for any target where the chloro-occupancy is optimized [1][3]. Furthermore, the chloro substituent increases molecular weight (272.8 vs. 238.3 g·mol⁻¹) and computed logP (approximately 3.8 vs. 3.2), which can materially affect solubility, permeability, and nonspecific protein binding in cellular assays—parameters that directly influence the interpretability of screening data [2]. These quantitative differences are documented below.

Quantitative Differentiation Evidence: 2-(2-Chloropyridin-4-yl)-4-phenylthiazole vs. Closest Structural Analogs


Computed logP Differential: Impact on Predicted Permeability and Solubility vs. Parent 4-Phenyl-2-(4-pyridyl)thiazole

The 2-chloro substitution on the pyridine ring of 2-(2-chloropyridin-4-yl)-4-phenylthiazole increases the computed partition coefficient (XLogP3-AA) by approximately 0.6 log units compared to the unsubstituted parent 4-phenyl-2-(4-pyridyl)thiazole. This shift has class-level implications for membrane permeability and aqueous solubility in cell-based assays [1][2].

Physicochemical profiling Drug-likeness Lead optimization

Molecular Weight Differential and Its Impact on Ligand Efficiency Metrics vs. 4-Phenyl-2-(4-pyridyl)thiazole

2-(2-Chloropyridin-4-yl)-4-phenylthiazole has a molecular weight of 272.8 g·mol⁻¹, representing a 34.5 Da increase over the non-chlorinated parent 4-phenyl-2-(4-pyridyl)thiazole (238.3 g·mol⁻¹). This mass increase, attributable solely to the replacement of a hydrogen atom with chlorine on the pyridine ring, directly impacts ligand efficiency indices (LE, LLE) that are routinely used to rank hits during fragment-to-lead optimization [1].

Ligand efficiency Fragment-based drug design Lead-likeness

BindingDB Affinity Data for the Parent Scaffold 4-Phenyl-2-(4-pyridyl)thiazole Establishes Baseline Target Engagement That the 2-Chloro Analog Is Expected to Modulate

The unsubstituted parent compound 4-phenyl-2-(4-pyridyl)thiazole has been tested in PubChem BioAssay panels and shows measurable but weak affinity: IC₅₀ = 12.6 µM against C. elegans protein skinhead-1 and IC₅₀ = 64 µM against C. elegans heat shock protein HSP-16.2 [1]. For the 2-chloro analog, quantitative kinase panel data have not been disclosed in public repositories as of the search date; however, class-level SAR from pyridyl-thiazole ROCK inhibitor series demonstrates that introducing a halogen at the pyridine 2-position can shift IC₅₀ values by ≥5-fold (e.g., from >10 µM to <2 µM for ROCK1) depending on the target ATP-pocket contour [2]. This establishes the 2-chloro analog as a structurally distinct and non-interchangeable probe relative to the parent scaffold.

Kinase inhibition Target engagement SAR baseline

Purity Specifications from Commercial Suppliers Enable Reproducible SAR vs. In-House Synthesized Batches of Variable Quality

Commercial suppliers including MolCore provide 2-(2-chloropyridin-4-yl)-4-phenylthiazole at a certified purity of ≥98% (HPLC), manufactured under ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications . By contrast, the non-chlorinated analog 4-phenyl-2-(4-pyridyl)thiazole is listed at 97% purity from standard chemical suppliers . This one-percentage-point purity differential, while numerically small, corresponds to a 50% reduction in total impurity burden (≤2% vs. ≤3%), which is meaningful when dose-response curves are fitted to sub-micromolar potency thresholds where trace impurities can confound activity interpretation.

Quality control Reproducibility Procurement specification

Patent-Disclosed Kinase Profiling Establishes Pyridyl-Thiazole Scaffold Utility Across Multiple Kinase Families, a Privilege That the 2-Chloro Substituent Is Positioned to Exploit

Multiple patent families explicitly claim 2-(heteroaryl)-4-arylthiazoles, including 2-(2-chloropyridin-4-yl) substituted variants, as inhibitors of therapeutically relevant kinases: TGFβR1 (ALK5) [1], Pim kinases (Pim-1, Pim-2, Pim-3) [2], and p38 MAP kinase [3]. The 2-chloropyridin-4-yl moiety appears as a recurrent privileged fragment across these patent disclosures, whereas the unsubstituted pyridin-4-yl analog is absent from the exemplified compound lists in these filings. This pattern of patent exemplification—though not a quantitative activity metric—signals that medicinal chemistry teams have converged on halogenation at the pyridine 2-position as a key determinant of kinase selectivity and potency optimization within this scaffold class.

Kinase polypharmacology Patent landscape Scaffold privileging

Synthetic Accessibility and Building-Block Availability: The 2-Chloropyridine-4-carbaldehyde Route Offers a Cost-Advantaged Entry vs. Multi-Step Pyridine Functionalization Strategies

2-(2-Chloropyridin-4-yl)-4-phenylthiazole is synthesized via Hantzsch thiazole condensation between commercially available 2-chloropyridine-4-carbaldehyde (or its thioamide equivalent) and phenacyl bromide derivatives . The 2-chloropyridine-4-carbaldehyde building block is a stockroom chemical priced at approximately $50–150/mol from major catalogs, making the chloro-substituted target compound more synthetically accessible than analogs requiring post-thiazole-formation chlorination or those bearing expensive heteroaryl substituents. In contrast, the unsubstituted pyridine-4-carbaldehyde is comparably priced but yields a scaffold with reduced synthetic handles for further diversification (no halogen for cross-coupling), limiting its utility as a late-stage functionalization intermediate [1].

Synthetic tractability Building block cost Scale-up feasibility

Optimal Procurement and Application Scenarios for 2-(2-Chloropyridin-4-yl)-4-phenylthiazole Based on Quantitative Differentiation Evidence


Kinase Inhibitor Hit-to-Lead Programs Requiring a Halogenated Hinge-Binding Scaffold with Cross-Coupling Diversification Potential

The 2-chloropyridin-4-yl moiety provides a chlorine atom at the pyridine 2-position that serves both as an electronic modulator of hinge-binding affinity and as a synthetic handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. As documented in patent families targeting TGFβR1, Pim kinases, and p38 MAP kinase, this substructure is preferentially exemplified over the unsubstituted pyridin-4-yl analog [1][2]. Procurement of this compound enables parallel exploration of SAR at the pyridine 2-position without requiring de novo scaffold synthesis, accelerating the hit-to-lead timeline.

Cellular Permeability and Solubility Profiling Studies Where logP Modulation by Halogen Substitution Is a Key Variable

The +0.6 log unit increase in computed XLogP3-AA relative to 4-phenyl-2-(4-pyridyl)thiazole (3.8 vs. 3.2) positions 2-(2-chloropyridin-4-yl)-4-phenylthiazole as a tool compound for investigating the relationship between pyridine halogenation and membrane permeability in thiazole-based chemical probes [1]. Procurement of both the chloro and non-chloro analogs as a matched pair allows direct deconvolution of halogen-specific effects on Caco-2 permeability, PAMPA, and kinetic solubility without confounding by scaffold changes.

Fragment-Based Drug Discovery (FBDD) Libraries Where Ligand Efficiency Metrics Must Be Benchmarked Against a Non-Halogenated Reference

With a molecular weight of 272.8 g·mol⁻¹ (ΔMW = +34.5 Da vs. parent), 2-(2-chloropyridin-4-yl)-4-phenylthiazole falls within the acceptable fragment range (MW <300 Da) and can serve as a halogen-enriched fragment for SPR, NMR, or X-ray crystallography screening cascades [1]. When co-procured with 4-phenyl-2-(4-pyridyl)thiazole (MW 238.3), the matched pair enables quantitative evaluation of the chlorine atom's contribution to binding enthalpy and ligand efficiency, informing whether the mass penalty is justified for specific targets.

Kinase Selectivity Panel Profiling Using a Chloro-Substituted Pyridyl-Thiazole Probe to Interrogate ATP-Pocket Steric and Electronic Preferences

The published SAR for pyridyl-thiazole ROCK inhibitors demonstrates that halogen substitution at the pyridine 2-position can improve potency by ≥5-fold against ROCK1 relative to unsubstituted analogs [1]. Procuring 2-(2-chloropyridin-4-yl)-4-phenylthiazole for broad-panel kinase profiling (e.g., DiscoverX scanMAX or Reaction Biology HotSpot) generates a selectivity fingerprint specific to the 2-chloro-substituted scaffold, which can then be compared with the unsubstituted analog's fingerprint to identify kinases whose ATP pockets preferentially accommodate the chloro substituent—a key decision point for target prioritization.

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